molecular formula C12H10F6O2 B1336260 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS No. 289686-70-0

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Cat. No. B1336260
M. Wt: 300.2 g/mol
InChI Key: ORLKRFYFNMCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642240B2

Procedure details

A solution of 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionic acid, methyl ester (intermediate 69-184 mg) and potassium hydroxide (131 mg) in MeOH (2.5 mL) was heated to reflux for 1 hour, then it was allowed to cool to r.t. and acidified to pH=3 with 10% hydrochloric acid solution and extracted with AcOEt (2×10 mL). The combined organic extracts were dried and concentrated in vacuo to a residue which was purified by flash chromatography (CH/AcOEt from 8:2 to 6:4) to give the title compound (141 mg) as a white solid.
Quantity
126.5 (± 57.5) mg
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
126.5 (± 57.5) mg
Type
reactant
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:4]=[C:5]([C:13]([CH3:19])([CH3:18])[C:14]([O:16]C)=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[OH-].[K+].Cl>CO>[F:1][C:2]([F:20])([F:21])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:19])[C:14]([OH:16])=[O:15])[CH:6]=[C:7]([C:9]([F:11])([F:12])[F:10])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
126.5 (± 57.5) mg
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)OC)(C)C)(F)F
Name
intermediate
Quantity
126.5 (± 57.5) mg
Type
reactant
Smiles
Name
Quantity
131 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (CH/AcOEt from 8:2 to 6:4)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)O)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.